N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N5O3S/c1-17-15-20(29-18(2)33)4-5-22(17)36(34,35)32-9-7-21(8-10-32)30-11-13-31(14-12-30)23-6-3-19(16-28-23)24(25,26)27/h3-6,15-16,21H,7-14H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJNECLVYAJCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.
Mode of Action
The compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding prevents the kinase from transferring a phosphate group to its target protein, thereby inhibiting the kinase’s activity.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the specific tyrosine kinase it inhibits. Generally, tyrosine kinase inhibitors can lead to the inhibition of cell proliferation, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Biological Activity
N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide is a complex chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features multiple functional groups, which contribute to its biological activity:
- Piperidine Rings : These cyclic structures are known for their role in various pharmacological activities.
- Trifluoromethyl Group : This moiety enhances lipophilicity and metabolic stability.
- Sulfonamide Linkage : Known for antibacterial properties, this group often interacts with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for bacterial survival and proliferation.
- Disruption of Biofilm Formation : It exhibits significant activity against biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.
Antibacterial Activity
This compound demonstrates potent antibacterial properties against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 2 µg/mL |
| Escherichia coli | 1 - 4 µg/mL |
| Pseudomonas aeruginosa | 2 - 8 µg/mL |
These values indicate that the compound is effective at low concentrations, making it a promising candidate for further development.
Antifungal Activity
Research indicates that this compound also possesses antifungal properties, particularly against Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.25 - 1 µg/mL |
The antifungal mechanism appears to involve disruption of ergosterol biosynthesis, similar to other antifungal agents like fluconazole.
Case Study 1: Efficacy Against MRSA
A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in infected tissues in animal models, suggesting its potential as a therapeutic agent for resistant infections.
Case Study 2: Biofilm Disruption in Pseudomonas aeruginosa
Another investigation focused on the ability of this compound to disrupt biofilm formation by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass by over 70% at sub-MIC concentrations, highlighting its potential in treating chronic infections associated with biofilms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl Groups : Compounds like 9a and 9b () demonstrate that trifluoromethyl substituents increase lipophilicity (logP ~3.5–4.0) and resistance to oxidative metabolism, critical for blood-brain barrier penetration .
- Halogenation : The addition of a chlorine atom in 9b elevates molecular weight and may improve target binding through halogen bonds, though it slightly reduces solubility .
- Pyrimidine vs.
Preparation Methods
Preparation of 4-[4-(5-Trifluoromethylpyridin-2-yl)Piperazin-1-yl]Piperidine
Starting Materials :
- 2-Chloro-5-(trifluoromethyl)pyridine
- Piperazine
- 4-Piperidone
Procedure :
- Piperazine functionalization : React 2-chloro-5-(trifluoromethyl)pyridine with piperazine in dimethylformamide (DMF) using Cs₂CO₃ as a base at 80°C for 12 hours to yield 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine.
- Reductive amination : Treat 4-piperidone with the above piperazine derivative and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) to form 4-[4-(5-trifluoromethylpyridin-2-yl)piperazin-1-yl]piperidine.
Key Data :
Sulfonylation of Piperidine Nitrogen
Starting Materials :
- 4-[4-(5-Trifluoromethylpyridin-2-yl)piperazin-1-yl]piperidine
- 4-Nitrobenzenesulfonyl chloride
Procedure :
- Sulfonylation : React the piperidine derivative with 4-nitrobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.5 eq) as a base at 0°C. Stir for 4 hours, then warm to room temperature.
- Nitro reduction : Catalytically hydrogenate the nitro group using H₂/Pd-C in ethanol to yield 4-amino-N-(4-[4-(5-trifluoromethylpyridin-2-yl)piperazin-1-yl]piperidin-1-yl)benzenesulfonamide.
Key Data :
Acetylation of the Aromatic Amine
Starting Materials :
- 4-Amino-N-(4-[4-(5-trifluoromethylpyridin-2-yl)piperazin-1-yl]piperidin-1-yl)benzenesulfonamide
- Acetic anhydride
Procedure :
- Acetylation : Treat the amine with acetic anhydride (1.5 eq) in pyridine at 60°C for 2 hours. Quench with ice-water and extract with ethyl acetate.
- Methylation : Introduce the 3-methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ in dichloroethane.
Key Data :
- Yield: 82–88%
- Characterization: $$ ^13C $$ NMR (DMSO-d₆) δ 169.5 (C=O), 148.2 (CF₃), 121.8 (q, J = 270 Hz, CF₃).
Optimization and Mechanistic Insights
Sulfonylation Conditions
Comparative studies reveal that using DCM/triethylamine outperforms THF or acetonitrile due to better solubility of intermediates (Table 1).
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 0°C → RT | 76 |
| THF | Et₃N | 0°C → RT | 58 |
| Acetonitrile | Pyridine | RT | 64 |
Q & A
Q. Analytical validation :
- HPLC : Monitors reaction progress and purity (>95%) by tracking retention times .
- NMR spectroscopy : Confirms structural integrity (e.g., trifluoromethyl proton absence in H NMR, sulfonyl group in C NMR) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
A multi-technique approach is used:
- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for acetamide, S=O stretch at ~1150 cm) .
- LCMS : Verifies molecular weight (e.g., [M+H] ion matching theoretical mass) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .
Advanced: How can researchers optimize reaction yields when synthesizing the piperazine-piperidine sulfonyl linkage?
Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance sulfonyl chloride reactivity while minimizing hydrolysis .
- Temperature control : Maintaining 0–25°C during sulfonylation prevents exothermic side reactions .
- Stoichiometry : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates the sulfonylated intermediate .
Advanced: How should discrepancies in biological activity data between in vitro and cellular assays be addressed?
Answer:
Potential solutions:
Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in cellular media .
Metabolite screening : Employ LC-MS/MS to detect cellular metabolism (e.g., deacetylation or sulfonyl cleavage) .
Target engagement assays : Use surface plasmon resonance (SPR) to compare binding affinity in cell-free vs. cell-based systems .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethylpyridine moiety .
- Moisture control : Use desiccants to avoid hydrolysis of the sulfonyl group .
- Temperature : Long-term storage at –20°C in inert atmosphere (argon) preserves stability .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Core modifications : Synthesize analogs with variations in the piperazine (e.g., 4-phenylpiperazine) or pyridine (e.g., 3-fluoro substitution) groups to assess target selectivity .
- Functional group replacements : Replace the acetamide with a urea or carbamate to evaluate hydrogen-bonding contributions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like serotonin or kinase targets .
Basic: Which spectroscopic techniques are most informative for characterizing the trifluoromethylpyridine moiety?
Answer:
- F NMR : Directly detects the trifluoromethyl group (–CF) as a singlet at ~–60 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms the exact mass of the fluorine-containing fragment ions .
Advanced: How can researchers resolve conflicting data in enzyme inhibition assays?
Answer:
- Assay validation : Include positive controls (e.g., known inhibitors) and check for enzyme lot variability .
- IC reproducibility : Perform dose-response curves in triplicate across multiple plates to assess statistical significance .
- Orthogonal assays : Validate results using fluorescence polarization (FP) or thermal shift assays (TSA) .
Basic: What purification methods are recommended for isolating the final product?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
- Preparative HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for challenging separations .
Advanced: How can target engagement be experimentally validated for this compound?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target for identification via Western blot .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
